molecular formula C11H10BrN3 B1403370 3-(4-Aminophenyl)-5-bromopyridin-2-amine CAS No. 1398636-08-2

3-(4-Aminophenyl)-5-bromopyridin-2-amine

Cat. No.: B1403370
CAS No.: 1398636-08-2
M. Wt: 264.12 g/mol
InChI Key: REZBRRWYFOIXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-5-bromopyridin-2-amine is an organic compound that features both an aminophenyl group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-5-bromopyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of an aminophenyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aminophenyl group can be oxidized to form nitro derivatives or reduced to form corresponding anilines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-5-bromopyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-5-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The aminophenyl group can interact with amino acid residues in the active site of enzymes, while the bromopyridine moiety can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-coumarin: Used in anti-inflammatory research.

    2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.

    1-Benzylpyrrolidine-3-amine: Investigated for its potential in Alzheimer’s disease treatment.

Uniqueness

3-(4-Aminophenyl)-5-bromopyridin-2-amine is unique due to the presence of both an aminophenyl group and a bromopyridine moiety, which allows for diverse chemical modifications and applications. Its dual functional groups make it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

3-(4-aminophenyl)-5-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZBRRWYFOIXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (1.16 g), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.48 g) and potassium carbonate (4.15 g) were added to a solution of 5-bromo-3-iodopyridin-2-amine (2.99 g) in 1,4-dioxane (40 ml) and water (10 ml) at room temperature. The reaction mixture was stirred at 100° C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was then purified by silica gel chromatography [chloroform:methanol=9:1 (v/v)] to give 2.48 g of the title compound as a solid.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenyl)-5-bromopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Aminophenyl)-5-bromopyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Aminophenyl)-5-bromopyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Aminophenyl)-5-bromopyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Aminophenyl)-5-bromopyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Aminophenyl)-5-bromopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.